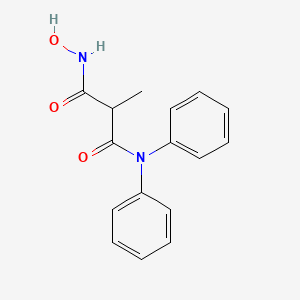
2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a phenyl ring substituted with a hydroxyisopropyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reduction of 4-hydroxyphenylacetic acid using elemental phosphorus and iodine . Another approach includes the esterification of 4-hydroxyphenylacetic acid with various alcohols to form esters, followed by hydrolysis to yield the desired acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and hydrolysis processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-(1-oxo-1methylethyl)phenylacetic acid.
Reduction: Formation of 4-(1-hydroxy-1methylethyl)phenylethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.
科学的研究の応用
2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyisopropyl group and the phenyl ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
4-Hydroxyphenylacetic acid: Lacks the hydroxyisopropyl group, making it less hydrophobic.
4-(1-oxo-1methylethyl)phenylacetic acid: An oxidized form with different chemical properties.
4-(1-hydroxy-1methylethyl)phenylethanol: A reduced form with an alcohol group instead of a carboxylic acid.
Uniqueness
The presence of the hydroxyisopropyl group in 2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid imparts unique chemical and biological properties. This structural feature enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
2-[4-(2-hydroxypropan-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,14)9-5-3-8(4-6-9)7-10(12)13/h3-6,14H,7H2,1-2H3,(H,12,13) |
InChIキー |
CEPBRHJAGBFDCG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Imidazo[1,2-b]pyridazin-2-ylbenzoic acid](/img/structure/B8731386.png)






